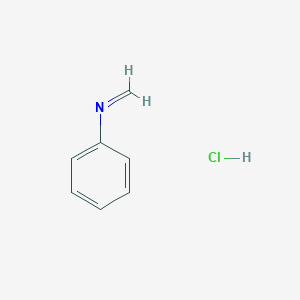

N-Methyleneaniline Hydrochloride

Description

N-Methyleneaniline Hydrochloride is a reactive intermediate primarily utilized in cycloaddition reactions for synthesizing nitrogen-containing heterocycles, such as 1,2,3,4-tetrahydroquinolines. It is generated in situ from precursors like 1,3,5-triphenylhexahydro-1,3,5-triazines (6) or N-methoxymethylanilines (5) via thermolysis or Lewis acid (e.g., ZnCl₂, TiCl₄) activation . The compound acts as an azadiene in reverse electron demand [4π+2π] cycloadditions with electron-rich dienes or olefins, yielding tetrahydroquinoline derivatives in moderate to high yields (e.g., 67% yield for cyclobutadiene reactions) .

Key characteristics include:

Properties

Molecular Formula |

C7H8ClN |

|---|---|

Molecular Weight |

141.60 g/mol |

IUPAC Name |

N-phenylmethanimine;hydrochloride |

InChI |

InChI=1S/C7H7N.ClH/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;1H |

InChI Key |

QETIRTRTMTXUDW-UHFFFAOYSA-N |

Canonical SMILES |

C=NC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Methylaniline Hydrochloride

Catalytic Methylation of Aniline with Methanol

One of the most effective and industrially relevant methods involves the direct methylation of aniline using methanol in the presence of specific catalysts under high temperature and pressure conditions.

Reaction Overview

- Reactants: Aniline and methanol

- Catalyst: Copper-based or chromium-based mixed metal oxides (e.g., Cr-Cu-O, Cr-Cu-Mn-O)

- Conditions: Liquid phase reaction at 200–300 °C, pressure of 30–200 atm (preferably 50–150 atm)

- Reactor: Closed pressure vessel such as an autoclave

- Atmosphere: Inert gas (nitrogen) or hydrogen to avoid oxidation

Catalyst Composition and Role

- Catalysts include metal copper (Cu), Raney copper, and chromium-based mixed oxides with metals such as Cu, Zn, Ni, Fe, Mo, Ba, or Mn.

- Preferred catalysts have chromium content between 20–80 wt%, copper or other metals 20–80 wt%, and minor additives (Ba, Mn) 0–5 wt%.

- Example catalyst: Cr-Cu-Mn-O with 43% Cr, 53% Cu, 4% Mn by weight.

- These catalysts accelerate the methylation reaction and suppress the formation of undesired N,N-dimethylaniline byproduct.

Reaction Parameters and Results

| Parameter | Typical Range/Value |

|---|---|

| Aniline:methanol molar ratio | 1:1 to 1:10 (preferably 1:2 to 1:6) |

| Temperature | 200–250 °C (up to 300 °C) |

| Pressure | 30–200 atm (preferably 50–150 atm) |

| Catalyst loading | 1–10 wt% of aniline (preferably 3–6 wt%) |

| Reaction time | Approximately 200 minutes |

| Stirring speed | 700 rpm |

Key Outcomes

- Conversion of aniline: 97–98%

- Yield of N-methylaniline: 97–98%

- Selectivity: 97–99%

- Purity of product after distillation: ~98–99% N-methylaniline

- Minimal formation of N,N-dimethylaniline, simplifying purification

Process Summary

Aniline, methanol, and catalyst are charged into an autoclave, air is purged with nitrogen, and the mixture is heated with stirring. The reaction proceeds in the liquid phase under high pressure. After completion, the catalyst is filtered off, and the crude product is distilled under reduced pressure to isolate high-purity N-methylaniline. The hydrochloride salt can then be prepared by reaction with hydrochloric acid.

Reaction of Monochlorobenzene with Methylamine

An alternative method involves the reaction of monochlorobenzene with methylamine in the presence of copper chloride catalyst.

Reaction Overview

- Reactants: Monochlorobenzene and aqueous methylamine solution (40–75%)

- Catalyst: Copper chloride (CuCl2)

- Conditions: Temperature 200–230 °C, pressure sufficient to maintain liquid phase

- Reaction time: 30 minutes to 1 hour

- Reactor: Closed vessel with agitation

Key Outcomes

- Conversion of monochlorobenzene: ~75% per pass

- Product mixture contains ~93% N-methylaniline with ~7% unreacted monochlorobenzene

- High yield but requires handling corrosive hydrogen chloride byproduct and expensive starting material

Process Summary

Monochlorobenzene is agitated with aqueous methylamine and copper chloride catalyst at elevated temperature and pressure. After reaction, the mixture is cooled, phases separated, and N-methylaniline isolated from the organic phase. This method is less favored industrially due to cost and equipment corrosion issues.

Comparative Analysis of Preparation Methods

| Aspect | Aniline + Methanol Method | Monochlorobenzene + Methylamine Method |

|---|---|---|

| Starting Materials | Aniline, methanol (commercially available) | Monochlorobenzene (expensive), methylamine |

| Catalyst | Cu or Cr-based mixed oxide catalysts | Copper chloride |

| Reaction Conditions | 200–300 °C, 30–200 atm, liquid phase | 200–230 °C, pressure to maintain liquid phase |

| Byproducts | Minimal N,N-dimethylaniline with catalyst | Hydrogen chloride (corrosive), unreacted chlorobenzene |

| Yield and Selectivity | >97% yield, >97% selectivity | ~75% conversion per pass |

| Purification | Simple distillation under reduced pressure | Phase separation, more complex due to byproducts |

| Industrial Viability | High (scalable, economical) | Limited (cost, corrosion issues) |

Detailed Research Findings and Data

Example Experimental Data from Catalyst Method

| Example | Catalyst Composition (wt%) | Temp (°C) | Pressure (atm) | Aniline Conversion (%) | Yield of N-methylaniline (%) | Selectivity (%) | Purity of Product (%) |

|---|---|---|---|---|---|---|---|

| 1 | Cr-Cu-Mn-O (43 Cr, 53 Cu, 4 Mn) | 250 | ~100 | 97.6 | 98.0 | 97.6 | 98.8 |

| 2 | Cr-Cu-Mn-O (similar composition) | 250 | ~100 | 98.1 | 98.4 | 98.9 | 97.0 |

Reaction Mechanism Insights

- Methanol acts as a methylating agent under catalytic conditions.

- The catalyst facilitates dehydrogenation of methanol to formaldehyde or related species, which then react with aniline to form N-methylaniline.

- The catalyst composition and reaction parameters are critical to suppress over-methylation to N,N-dimethylaniline.

Preparation of N-Methyleneaniline Hydrochloride

After obtaining high-purity N-methylaniline via the above methods, the hydrochloride salt is prepared by:

- Dissolving N-methylaniline in an appropriate solvent (e.g., ether or alcohol).

- Adding hydrochloric acid (HCl) solution dropwise with stirring.

- Precipitation of this compound as a solid.

- Filtration and drying yield the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-Methyleneaniline Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methylbenzoquinone imine.

Reduction: It can be reduced to form N-methylaniline.

Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products Formed

Oxidation: N-methylbenzoquinone imine.

Reduction: N-methylaniline.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

N-Methyleneaniline hydrochloride serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its derivatives exhibit diverse pharmacological activities, making them valuable in treating various diseases.

Key Applications:

- Anticancer Agents: Aniline derivatives have been explored for their potential in cancer treatment due to their ability to inhibit tumor growth.

- Cardiovascular Drugs: Compounds derived from N-methyleneaniline are being investigated for their efficacy in managing cardiovascular disorders.

- Antimicrobial Agents: The compound is also utilized in the development of drugs targeting infectious diseases.

Case Study:

A recent study evaluated the synthesis of a new class of enzyme inhibitors based on N-methyleneaniline derivatives. The findings indicated that modifications to the aniline structure significantly enhanced the compounds' potency against specific cancer cell lines .

Dyes and Pigments

This compound is a vital precursor in the dye industry. Its reactivity allows for the creation of a wide range of colors, which are used in textiles, paper, and other materials.

Key Applications:

- Textile Dyes: The compound is utilized to produce vibrant colors that are stable and resistant to fading.

- Pigment Production: It plays a role in synthesizing pigments that are used in paints and coatings.

Data Table: Dye Properties and Applications

| Dye Type | Color Produced | Stability | Application Area |

|---|---|---|---|

| Acid Dyes | Bright Red | High | Textiles |

| Basic Dyes | Yellow | Moderate | Paper |

| Reactive Dyes | Blue | Very High | Cotton Fabrics |

Polymer Industry

In polymer chemistry, this compound is employed as an additive to enhance the properties of various materials.

Key Applications:

- Rubber Additives: It is used to improve elasticity and durability.

- Antioxidants: The compound acts as an antioxidant, preventing degradation of polymers under environmental stress.

Case Study:

Research has shown that incorporating N-methyleneaniline into rubber formulations significantly improved thermal stability and resistance to oxidative degradation .

Toxicological Insights

While this compound has beneficial applications, it is essential to consider its toxicity profile. Studies have indicated potential hematological effects, including methemoglobinemia at high exposure levels .

Toxicity Data Table

| Study Type | Dose Range (mg/kg-day) | Observed Effects |

|---|---|---|

| Oral Toxicity (Rats) | 0 - 125 | Hematocrit reduction, splenomegaly |

| Chronic Exposure | >25 | Significant anemia indicators |

Mechanism of Action

The mechanism of action of N-Methyleneaniline Hydrochloride involves its ability to undergo methylation reactions. The compound acts as a methylating agent, transferring its methyl group to other molecules. This process is facilitated by the presence of catalysts, such as cyclometalated ruthenium complexes, which lower the activation energy required for the reaction . The molecular targets and pathways involved include the formation of reactive intermediates, such as methoxy groups or dimethyl ether, which then react with aniline to form N-methylated products .

Comparison with Similar Compounds

Meclizine Hydrochloride

- Structure : A diarylmethylpiperazine derivative with two Cl substituents (CAS 1104-22-9) .

- Applications : Primarily pharmaceutical (antiemetic), contrasting with N-Methyleneaniline Hydrochloride’s synthetic utility.

- Synthesis : Prepared via alkylation of piperazine derivatives, unlike the cycloaddition-driven pathways of this compound.

N-Benzylcyclohexylamine Hydrochloride

2-Chloro-N,N-diethylethylamine Hydrochloride

- Structure: Chloroethylamine derivative with diethyl groups (CAS listed under multiple synonyms, e.g., NSC2059) .

- Applications : Intermediate in alkylating agents or pharmaceuticals. Its chloroethyl group enables nucleophilic substitution, differing from this compound’s cycloaddition focus.

Oligomers of N-Methyleneaniline

- Structure : Trimers (hexahydro-sym-triazines) and tetramers (octahydro-sym-tetrazocines) .

- Thermal Behavior: Heating induces interconversion between oligomers, a property absent in monomeric this compound. These species exhibit distinct conformational structures via IR/Raman spectroscopy .

Comparative Data Table

Research Findings and Limitations

- This compound : Success in cycloadditions is well-documented, but mechanistic uncertainties (e.g., zwitterion vs. cationic intermediates) limit predictive synthesis .

- Pharmaceutical Derivatives : Compounds like Meclizine Hydrochloride prioritize stability and bioavailability, whereas this compound prioritizes transient reactivity .

- Thermal Sensitivity : Oligomers of N-Methyleneaniline exhibit reversible structural changes under heat, unlike its hydrochloride salt .

Q & A

Q. Table 1: Key Spectroscopic Data

| Technique | Key Signals | Evidence |

|---|---|---|

| ¹H NMR (CCl₄) | δ 4.7 (s, =CH₂), 6.6–7.4 (aromatic) | |

| IR (Nujol) | 1670 cm⁻¹ (C=N) | |

| MS (EI) | m/z 105 ([C₆H₅NCH₂]⁺) |

How do vibrational spectroscopy techniques differentiate oligomeric forms of this compound?

Advanced Research Question

Raman and IR spectra distinguish conformational isomers of oligomers (e.g., trimer vs. tetramer):

- Trimer (1,3,5-triphenylhexahydrotriazine) : N-H stretch at 3470 cm⁻¹, C=N at 1680 cm⁻¹.

- Tetramer (1,3,5,7-tetraphenyloctahydrotetrazocine) : Unique bands at 1600 cm⁻¹ (C-N stretch) and 1520 cm⁻¹ (aromatic ring modes).

Thermal treatment of the trimer (>250°C) induces spectral shifts resembling the tetramer, suggesting equilibrium between forms . Deuterated analogs aid in band assignment .

What computational methods predict the gas-phase conformation of N-Methyleneaniline, and how do they align with experimental data?

Advanced Research Question

Semi-empirical MNDO calculations optimize geometries, revealing a coplanar π(ring)-π(N=C) conformation. Experimental validation via UV photoelectron spectroscopy shows ionization potentials (9.2–10.5 eV) consistent with theoretical predictions, confirming strong electronic conjugation .

Q. Table 2: Computational vs. Experimental Data

| Parameter | MNDO Calculation | Experimental (Photoelectron) | Evidence |

|---|---|---|---|

| Ionization Potential | 9.5 eV | 9.3–10.1 eV | |

| Electron Affinity | -1.2 eV | -1.0 eV |

How does in situ stopped-flow MAS NMR spectroscopy capture transient intermediates in catalytic reactions involving this compound?

Advanced Research Question

This technique halts reactant flow during catalysis, enabling observation of intermediates. For example, in zeolite-catalyzed aniline methylation with methanol, ¹³C NMR detects N-Methyleneaniline as a transient intermediate via methyl group transfer signals (δ 35–40 ppm) .

How can contradictions in thermal degradation studies of N-Methyleneaniline oligomers be resolved?

Advanced Research Question

Conflicting reports on thermal degradation products (e.g., trimer vs. tetramer dominance) arise from equilibrium dynamics. Methodological resolution :

Variable-temperature IR/Raman : Track spectral shifts during heating/cooling cycles.

DSC : Identify endothermic peaks (ΔH ≈ 120–150 kJ/mol) corresponding to interconversion .

Quenching experiments : Rapid cooling traps intermediates for structural analysis .

What role does this compound play in electrophilic substitution reactions, and how is its reactivity quantified?

Basic Research Question

As a methylene donor, it participates in electrophilic alkylation. Reactivity is assessed via:

- Kinetic studies : Second-order rate constants (k ~ 10⁻³–10⁻² L/mol·s) in reactions with phosgene derivatives .

- Competitive experiments : Compare yields with alternative methylene sources (e.g., formaldehyde) .

How do solvent polarity and temperature affect the stability of this compound?

Basic Research Question

Stability is solvent-dependent:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.